LY 280748
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Overview
Description
LY-280748 is a potent and orally active leukotriene B4 receptor antagonist. It was initially developed by Eli Lilly & Co. and is primarily used in the treatment of immune system diseases, respiratory diseases, and skin and musculoskeletal diseases . The compound has shown significant potential in treating conditions such as arthritis, asthma, and psoriasis .
Preparation Methods
The synthetic route for LY-280748 involves the use of a 1,2,4,5-substituted phenol core structure. . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
LY-280748 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: LY-280748 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where different substituents can be introduced to the phenol core structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various substituents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY-280748 has a wide range of scientific research applications, including:
Mechanism of Action
LY-280748 exerts its effects by acting as a leukotriene B4 receptor antagonist. It binds to the leukotriene B4 receptor on inflammatory cells, preventing leukotriene B4 from binding and activating the receptor . This inhibition reduces the inflammatory response and alleviates symptoms associated with conditions such as asthma, arthritis, and psoriasis .
Comparison with Similar Compounds
LY-280748 is unique in its potent and selective antagonism of the leukotriene B4 receptor. Similar compounds include:
Other 1,2,4,5-substituted phenol derivatives: These compounds also exhibit leukotriene B4 receptor antagonism but may differ in their receptor binding affinity and efficacy.
LY-280748 stands out due to its superior receptor binding and competitive antagonism against leukotriene B4, making it a valuable compound in the treatment of inflammatory diseases .
Properties
CAS No. |
153226-99-4 |
---|---|
Molecular Formula |
C23H29N4NaO2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
sodium;4-ethyl-5-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]-2-phenylphenolate |
InChI |
InChI=1S/C23H30N4O2.Na/c1-4-17-15-19(18-11-7-5-8-12-18)20(28)16-21(17)29-14-10-6-9-13-23(2,3)22-24-26-27-25-22;/h5,7-8,11-12,15-16,28H,4,6,9-10,13-14H2,1-3H3,(H,24,25,26,27);/q;+1/p-1 |
InChI Key |
QTRFDVPYCWNARZ-UHFFFAOYSA-M |
SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC=CC=C3.[Na+] |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC=CC=C3.[Na+] |
Appearance |
Solid powder |
153226-99-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide LY 278584 LY 278584, endo-(isomer) LY-278584 LY278584 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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